molecular formula C9H21O7P B13114764 Tris(2-methoxyethyl) phosphate CAS No. 6163-73-1

Tris(2-methoxyethyl) phosphate

Cat. No.: B13114764
CAS No.: 6163-73-1
M. Wt: 272.23 g/mol
InChI Key: QLNUSZCPEUTHBS-UHFFFAOYSA-N
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Description

Tris(2-methoxyethyl) phosphate is an organophosphate compound with the molecular formula C9H21O7P. It is known for its use as a flame retardant and plasticizer. The compound is characterized by its three 2-methoxyethyl groups attached to a central phosphate group, making it a versatile chemical in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-methoxyethyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with 2-methoxyethanol. The reaction typically involves the gradual addition of 2-methoxyethanol to phosphorus oxychloride under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic and requires careful monitoring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and 2-methoxyethanol are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, yielding high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Tris(2-methoxyethyl) phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include phosphoric acid, various phosphates, and substituted organophosphates .

Scientific Research Applications

Tris(2-methoxyethyl) phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tris(2-methoxyethyl) phosphate exerts its effects involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby altering their activity. The compound’s phosphate group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its methoxyethyl groups provide flexibility in chemical reactions and interactions with other compounds, distinguishing it from its analogs .

Biological Activity

Tris(2-methoxyethyl) phosphate (TMEP) is an organophosphate compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition, cellular interactions, and its potential applications in various industries. This article provides a comprehensive overview of the biological activity of TMEP, supported by data tables, case studies, and detailed research findings.

TMEP is characterized by its three methoxyethyl groups attached to a phosphate moiety. This structure allows it to interact with biological systems effectively. The compound is known to inhibit certain enzymes by binding to their active sites, which alters their activity. The phosphate group in TMEP plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules.

PropertyValue
Molecular FormulaC9H21O4P
Molecular Weight206.25 g/mol
CAS Number6163-73-1
SolubilitySoluble in organic solvents
Density1.05 g/cm³

Enzyme Inhibition

Research indicates that TMEP can inhibit various enzymes, potentially affecting metabolic pathways and signaling mechanisms within cells. For example, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may have implications for neurotoxicity and neurodevelopmental disorders.

Cellular Effects

Studies have demonstrated that TMEP can influence cellular processes such as differentiation and apoptosis. In a model using human embryonic stem cells (ESCs), TMEP exposure resulted in altered differentiation patterns, affecting motor neuron development . This suggests that TMEP may have significant implications for developmental biology and neurotoxicity.

Case Studies

Case Study 1: Neurodevelopmental Impact

A study investigated the effects of TMEP on motor neuron differentiation from ESCs. Results indicated that TMEP exposure led to reduced survival rates of motor neurons and altered gene expression related to neuronal development. The findings suggest that TMEP may pose risks during critical periods of neurodevelopment .

Case Study 2: Inflammatory Response

Another study assessed the impact of dietary exposure to TMEP on memory functions and inflammatory markers in mouse models. It was found that TMEP exposure resulted in significant changes in inflammatory markers within the hippocampus, correlating with impaired cognitive functions as measured by behavioral tests .

Toxicological Profile

The toxicological effects of TMEP have been documented in various studies. Notably, high doses have been associated with hematological changes, including reductions in white blood cell counts . These findings underscore the importance of understanding the dose-response relationship and potential health risks associated with exposure to TMEP.

Table 2: Summary of Toxicological Findings

Study ReferenceObserved EffectDose Level
Martínez-Moral et al. (2019)Decreased white blood cells>6000 times reference dose
Health State Minnesota (2020)Neurodevelopmental impairmentVaries based on exposure

Research Applications

TMEP is utilized in various scientific applications due to its unique properties:

  • Flame Retardant : It is commonly used as a flame retardant in polymers and textiles, enhancing fire resistance.
  • Drug Delivery Systems : Ongoing research explores its potential use in drug delivery due to its ability to interact with biological membranes.
  • Plasticizer : In industry, TMEP serves as a plasticizer in flexible plastics and lubricants .

Properties

CAS No.

6163-73-1

Molecular Formula

C9H21O7P

Molecular Weight

272.23 g/mol

IUPAC Name

tris(2-methoxyethyl) phosphate

InChI

InChI=1S/C9H21O7P/c1-11-4-7-14-17(10,15-8-5-12-2)16-9-6-13-3/h4-9H2,1-3H3

InChI Key

QLNUSZCPEUTHBS-UHFFFAOYSA-N

Canonical SMILES

COCCOP(=O)(OCCOC)OCCOC

Origin of Product

United States

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